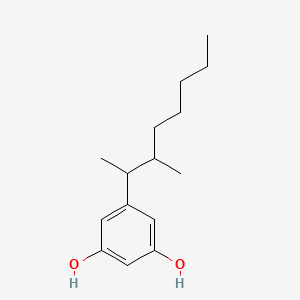

5-(3-Methyloctan-2-yl)benzene-1,3-diol

Description

5-(3-Methyloctan-2-yl)benzene-1,3-diol (CAS: 56469-10-4) is a synthetic resorcinol derivative characterized by a branched alkyl substituent at the C5 position of the aromatic ring. Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol. The compound is stored under inert atmospheric conditions at room temperature to prevent degradation, reflecting its sensitivity to oxidation . Safety data indicate dermal and ocular irritation hazards (H315, H319, H335), necessitating careful handling .

Properties

CAS No. |

10436-52-9 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

5-(3-methyloctan-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C15H24O2/c1-4-5-6-7-11(2)12(3)13-8-14(16)10-15(17)9-13/h8-12,16-17H,4-7H2,1-3H3 |

InChI Key |

LFAMTYOOZUPASP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

Climacostol (5-[(2Z)-Non-2-en-1-yl]benzene-1,3-diol)

Climacostol, a natural defense compound from Climacostomum virens, features a C9 unsaturated alkyl chain (non-2-en-1-yl) at the C5 position. Its Z-configured double bond enhances membrane interaction, while the absence of branching increases lipophilicity compared to 5-(3-Methyloctan-2-yl)benzene-1,3-diol. Synthetic derivatives, such as 2-Methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol, demonstrate that methylation at the C2 position of the aromatic ring increases toxicity, likely due to steric effects altering target binding .

5-(8-Pentadecenyl)-1,3-benzenediol (Cardolmonoene)

This resorcinol derivative carries a C15 unsaturated alkyl chain (8-pentadecenyl), resulting in a higher molecular weight (318.50 g/mol) and extreme lipophilicity (XLogP: 8.10). Its elongated chain facilitates deeper integration into lipid bilayers, a property less pronounced in 5-(3-Methyloctan-2-yl)benzene-1,3-diol due to shorter chain length and branching .

Table 1: Alkyl Substituent Comparison

| Compound | Alkyl Chain | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 5-(3-Methyloctan-2-yl)benzene-1,3-diol | Branched C8 (3-methyloctan-2-yl) | 236.35 | Moderate lipophilicity |

| Climacostol | Unsaturated C9 (non-2-en-1-yl) | 264.36 | Enhanced membrane interaction |

| Cardolmonoene | Unsaturated C15 (8-pentadecenyl) | 318.50 | Extreme lipophilicity |

Substituent Position and Functional Group Modifications

(E)-5-(4-Methoxystyryl)benzene-1,3-diol

This stilbene derivative has a 4-methoxystyryl group at C5, introducing conjugation and planarity. The E-configuration and methoxy group enhance antioxidant activity by stabilizing radical intermediates, a mechanism less relevant to 5-(3-Methyloctan-2-yl)benzene-1,3-diol due to its non-conjugated alkyl chain .

trans-Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

A well-studied antioxidant, trans-resveratrol features a 4-hydroxyphenyl ethenyl group. Its extended π-system facilitates radical scavenging, whereas the branched alkyl chain in 5-(3-Methyloctan-2-yl)benzene-1,3-diol may prioritize hydrophobic interactions over redox activity .

Table 2: Functional Group Impact

| Compound | Functional Group | Biological Role |

|---|---|---|

| 5-(3-Methyloctan-2-yl)benzene-1,3-diol | Branched alkyl | Likely membrane disruption |

| (E)-5-(4-Methoxystyryl)benzene-1,3-diol | Methoxystyryl | Antioxidant, planar structure |

| trans-Resveratrol | Hydroxyphenyl ethenyl | Radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.